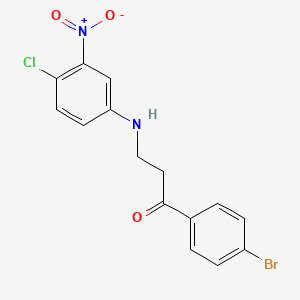
1-(4-Bromophenyl)-3-(4-chloro-3-nitroanilino)-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromophenyl)-3-(4-chloro-3-nitroanilino)-1-propanone is a useful research compound. Its molecular formula is C15H12BrClN2O3 and its molecular weight is 383.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(4-Bromophenyl)-3-(4-chloro-3-nitroanilino)-1-propanone, with the molecular formula C15H12BrClN2O3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its molecular weight is approximately 383.63 g/mol, and it is recognized for its structural features that may contribute to various pharmacological effects.
Chemical Structure and Properties
The compound consists of a bromophenyl group and a chloro-nitroanilino moiety, which are known to influence biological interactions. The structural formula can be represented as follows:
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, studies on related brominated compounds have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties.
Anticancer Potential
The anticancer properties of related compounds have been explored extensively. A study involving derivatives of bromophenyl compounds demonstrated significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism of action is likely associated with the induction of apoptosis and inhibition of cell proliferation.
Case Study: Cytotoxicity Assay
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)
- Results : IC50 values ranged from 10 µM to 30 µM for various derivatives.
- Mechanism : Induction of apoptosis via caspase activation was observed.
Anti-inflammatory Effects
Inflammatory responses can be modulated by compounds with similar structures. Some studies suggest that brominated compounds can inhibit pro-inflammatory cytokines, indicating a potential therapeutic role in treating inflammatory diseases.
Research Findings
-
Study on Structure-Activity Relationship (SAR) :
- The presence of halogen substituents (bromo and chloro) enhances the lipophilicity and biological activity of the compound.
- Modifications in the aniline portion significantly affect the potency against microbial pathogens.
-
In Vivo Studies :
- Animal models treated with related compounds showed reduced tumor growth and improved survival rates, supporting the potential use of such compounds in cancer therapy.
Propiedades
IUPAC Name |
1-(4-bromophenyl)-3-(4-chloro-3-nitroanilino)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClN2O3/c16-11-3-1-10(2-4-11)15(20)7-8-18-12-5-6-13(17)14(9-12)19(21)22/h1-6,9,18H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDTFYMFTZDPNRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCNC2=CC(=C(C=C2)Cl)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














